molecular formula C6H9N B1336120 3,4-dimethyl-1H-pyrrole CAS No. 822-51-5

3,4-dimethyl-1H-pyrrole

Cat. No. B1336120
CAS RN: 822-51-5
M. Wt: 95.14 g/mol
InChI Key: OJFOWGWQOFZNNJ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1H-pyrrole is a chemical compound with the molecular formula C6H9N . It is a solid substance at room temperature .


Synthesis Analysis

3,4-Dimethyl-1H-pyrrole can be synthesized through various methods. One approach involves the use of facile one-pot, high-yielding reactions to synthesize substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of 3,4-dimethyl-1H-pyrrole can be viewed using Java or Javascript .


Chemical Reactions Analysis

3,4-Dimethyl-1H-pyrrole can undergo various chemical reactions. For instance, it can react with cyanoacetylpyrazole in refluxing dioxane to form keto dinitriles, which can cyclize to form substituted pyridines .


Physical And Chemical Properties Analysis

3,4-Dimethyl-1H-pyrrole has a density of 0.9±0.1 g/cm3, a boiling point of 171.9±9.0 °C at 760 mmHg, and a vapour pressure of 1.8±0.3 mmHg at 25°C . It also has a molar refractivity of 30.3±0.3 cm3, a polar surface area of 16 Å2, and a molar volume of 100.3±3.0 cm3 .

Scientific Research Applications

Antimicrobial Properties

  • Synthesis of Antimicrobial Agents : A study synthesized novel derivatives of 3,4-dimethyl-1H-pyrrole with significant antimicrobial properties, indicating their potential as therapeutic tools in antimicrobial treatments (Hublikar et al., 2019).

Chemical Synthesis and Structural Analysis

  • Alternative Reaction Pathways : Research on the self-condensation of 3,4-dimethylpyrrole has provided insights into novel chemical reaction pathways (Bender & Bonnett, 1968).
  • Molecular Structure Analysis : Studies involving the synthesis of 3,4-dimethyl-1H-pyrrole derivatives have contributed to the understanding of molecular structures and spectral analyses, helping in the advancement of structural chemistry (Singh et al., 2013).

Potential for Developing New Compounds

  • Foundation for Heterocyclic Compounds : The properties of 3,4-dimethyl-1H-pyrrole derivatives make them suitable for forming new heterocyclic compounds, expanding the scope of chemical synthesis (Singh et al., 2014).

Applications in Non-Linear Optical Materials

  • Non-Linear Optical (NLO) Applications : Certain derivatives of 3,4-dimethyl-1H-pyrrole have shown potential for use in non-linear optical applications, indicating their significance in the field of optical materials (Singh et al., 2013).

Luminescent Polymers

  • Luminescent Polymer Development : Research has demonstrated the use of 3,4-dimethyl-1H-pyrrole derivatives in creating highly luminescent polymers, contributing to advancements in materials science (Zhang & Tieke, 2008).

Enhanced Anion Affinities

  • Anion Receptors : Derivatives of 3,4-dimethyl-1H-pyrrole have been used to create anion receptors with augmented affinities and selectivities, showcasing their utility in chemical sensing and analysis (Anzenbacher et al., 2000).

Regioselective Synthesis

  • Regioselective Synthesis Methodology : Studies have developed methods for the highly regioselective synthesis of 3,4-disubstituted 1H-pyrroles, which is crucial for precise chemical synthesis (Liu et al., 2000).

Safety And Hazards

3,4-Dimethyl-1H-pyrrole is considered hazardous. It is flammable and toxic if swallowed. It can cause serious eye damage and is harmful if inhaled .

Future Directions

Future research on 3,4-dimethyl-1H-pyrrole could focus on the synthesis of new derivatives and their potential applications. For instance, there is potential for the development of new antimicrobial and antifungal agents . Additionally, the synthesis of new pyrrole chalcone derivatives could be explored .

properties

IUPAC Name

3,4-dimethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-5-3-7-4-6(5)2/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFOWGWQOFZNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87106-17-0
Record name 1H-Pyrrole, 3,4-dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87106-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70415920
Record name 3,4-DIMETHYLPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-1H-pyrrole

CAS RN

822-51-5
Record name 3,4-Dimethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-DIMETHYLPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Based on D. O. Cheng, T. L. Bowman, E. LeGoff, J. Heterocyclic Chem. 13, 1145 (1976), 3,4-dimethylpyrrole was synthesized starting from p-toluol-sulfonylmethyliso-cyanide and crotonic-acid-ethyl-ester. The dimethyl compound was quickly obtained after reduction of the intermediary 3-(ethoxycarbonyl)-4-methylpyrrole, but at only 18% total yield. The material had a melting point of 25°-28° C. H-NMR (CDCl3): 2.04 (s, 6H), 6.50 (d, 2H), 7.33 (s br, 1H).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-toluol sulfonylmethyliso-cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
607
Citations
JD Bhosale, AR Shirolkar, UD Pete, CM Zade… - Journal of Pharmacy …, 2013 - Elsevier
Aim Synthesis of some novel formazan derivatives from condensation of aniline diazonium salt with a variety of Schiff bases of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide moiety and …
Number of citations: 32 www.sciencedirect.com
WN Wu, Y Wang, QF Wang - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The molecule of the title compound, C10H13NO3, is approximately planar (maximum deviation 0.1424 Å). In the crystal, molecules are linked into inversion dimers by pairs of N—H⋯O …
Number of citations: 9 scripts.iucr.org
WN Wu, XX Li, QF Wang, YW Li - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The non-H atoms of the title compound, C9H13NO2, are almost coplanar (rms deviation = 0.0358 Å). Weak intermolecular N—H⋯O hydrogen bonds link the molecules into zigzag …
Number of citations: 4 scripts.iucr.org
ZP Zhang, Y Wang, MJ Lu, LW Jia… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C16H18N4O3·2H2O, the dihedral angle between the pyrrole and pyridine rings in the hydrazone molecule is 7.12 (3). In the crystal structure, intermolecular N—H…
Number of citations: 1 scripts.iucr.org
Y Wang, WN Wu, RQ Zhao, QF Wan… - … für Kristallographie-New …, 2009 - degruyter.com
Discussion Schiff base ligands bearing pyrrole units have attracted much recent attention due to their excellent coordination abilities for metal ions [3], We perform studies of pyrrol-2-…
Number of citations: 4 www.degruyter.com
YM Chen, ZP Zhang, XY Huang, XN Li… - … für Kristallographie-New …, 2011 - degruyter.com
Crystal structure of 3,4-dimethyl-1H-pyrrole- 2-carbohydrazide, C7H11N3O Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP …
Number of citations: 2 www.degruyter.com
WT Qiao, HY Li, Y Wang - Zeitschrift für Kristallographie-New Crystal …, 2016 - degruyter.com
Crystal structure of N′-(2-hydroxybenzylidene)-3,4-dimethyl-1H-pyrrole-2-carbohydrazide, C14H15N3O2 Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 2 www.degruyter.com
Y Wang, WN Wu, QF Wang - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
(IUCr) Ethyl 5-[(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)iminomethyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 1 scripts.iucr.org
JD Bhosale, R Dabur, GP Jadhav, RS Bendre - Molecules, 2018 - mdpi.com
The article describes the use of facile one-pot, high-yielding reactions to synthesize substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides 3a–m and carbohydrazide analogues 5a–l as …
Number of citations: 11 www.mdpi.com
EJ Lee, YH Rezenom, DH Russell, BS Patil, KS Yoo - Food chemistry, 2012 - Elsevier
The chemical structures of pink-red pigments responsible for ‘pinking’ in macerated onion were tentatively elucidated using HPLC with a diode array detector and tandem mass …
Number of citations: 13 www.sciencedirect.com

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